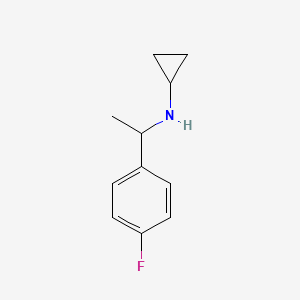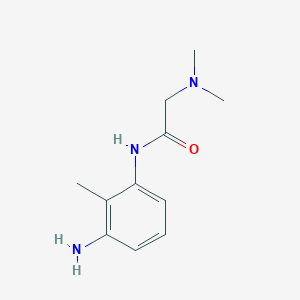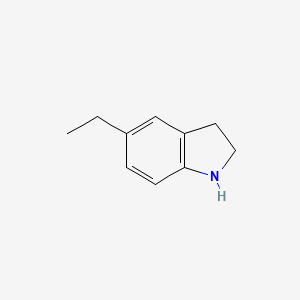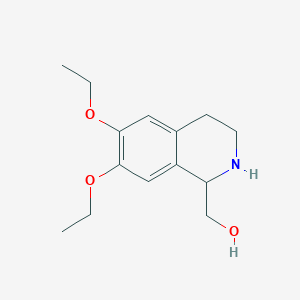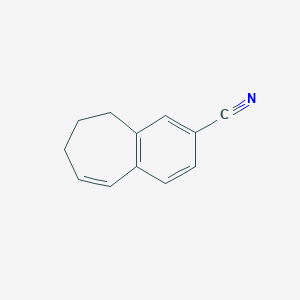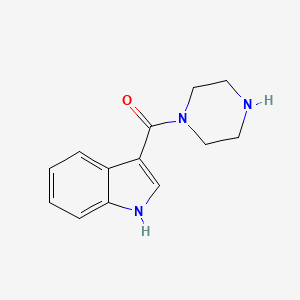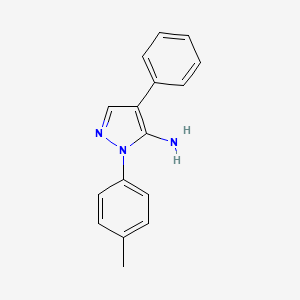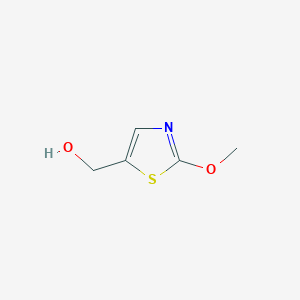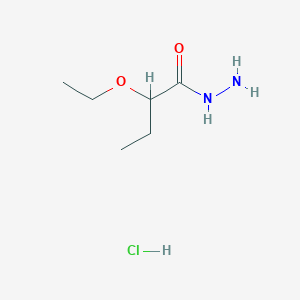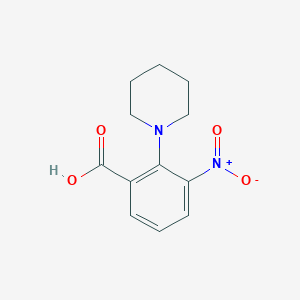
2-((2-Fluorophenoxy)methyl)-1,3-dioxolane
Übersicht
Beschreibung
2-((2-Fluorophenoxy)methyl)-1,3-dioxolane , also known by its chemical formula C11H14FNO2 , is a synthetic organic compound. It belongs to the class of dioxolanes, which are cyclic acetals containing two oxygen atoms in a five-membered ring. The compound’s structure combines a dioxolane ring with a fluorophenoxy methyl group.
Molecular Structure Analysis
The molecular structure of 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane consists of a dioxolane ring (a five-membered cyclic ether) fused with a fluorophenoxy methyl group. The fluorine atom enhances the compound’s lipophilicity and influences its biological properties.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution. Researchers might explore its reactivity with nucleophiles, acids, or bases. Investigating its stability under different conditions is crucial for understanding its behavior.
Physical And Chemical Properties Analysis
- Physical Properties :
- State : Solid
- Solubility : Soluble in organic solvents (e.g., acetonitrile, chloroform)
- Melting Point : Varies based on the compound’s specific isomer
- Chemical Properties :
- Functional Groups : Dioxolane ring, fluorophenoxy methyl group
- Reactivity : May undergo nucleophilic substitution, acid-catalyzed reactions, or enzymatic transformations
Safety And Hazards
- Toxicity : Assessments of toxicity and potential health risks are essential. Researchers should conduct animal studies and evaluate acute and chronic effects.
- Handling Precautions : Proper protective equipment (gloves, goggles) should be used when handling the compound.
- Environmental Impact : Consider its impact on the environment during disposal.
Zukünftige Richtungen
Future research on 2-((2-Fluorophenoxy)methyl)-1,3-dioxolane should focus on:
- Biological Activity : Investigate its pharmacological properties, potential therapeutic applications, and target interactions.
- Structure-Activity Relationships : Explore modifications to enhance efficacy or reduce toxicity.
- Formulation : Develop suitable formulations (e.g., prodrugs, nanoparticles) for drug delivery.
Eigenschaften
IUPAC Name |
2-[(2-fluorophenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-3-1-2-4-9(8)14-7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBOFWGWWKIJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590068 | |
| Record name | 2-[(2-Fluorophenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Fluorophenoxy)methyl)-1,3-dioxolane | |
CAS RN |
850348-82-2 | |
| Record name | 2-[(2-Fluorophenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)
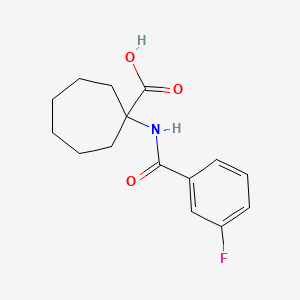
![1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid](/img/structure/B1627174.png)
![3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol](/img/structure/B1627175.png)
